N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .Chemical Reactions Analysis
Quinoxaline’s derivatives have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Synthesis and Structural Analysis
Research on nitrogen-containing heterocyclic compounds, including quinoxaline derivatives, has demonstrated the synthesis of N-unsubstituted 2-alkyl or aryl-1a, 2, 3, 7b-tetrahydro-1H-cyclopropa [c] quinolines under specific conditions, contributing to the understanding of the chemical behavior and potential for further functionalization of such compounds (Sugiura, Hamada, & Hirota, 1979). Additionally, the antimicrobial activity of various quinoxaline derivatives has been studied, providing insights into their potential use in developing new chemotherapeutic agents. For example, quinoxaline N,N-dioxide and its derivatives have shown antimicrobial effects against bacterial and yeast strains, indicating their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).
Pharmacological Potential
Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential in managing conditions like depression (Mahesh et al., 2011). This research suggests that modifications of the quinoxaline-2-carboxamide structure could yield compounds with significant pharmacological activity, potentially contributing to the development of new therapeutic agents.
Biological Activity and Applications
The exploration of quinoxaline derivatives' biological activity extends to their use in imaging and diagnostic applications. Labeling and evaluation of N-[11C]methylated quinoxaline-2-carboxamides as potential radioligands for peripheral benzodiazepine receptors have been investigated, showing promise for noninvasive assessment of these receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001). Such studies highlight the versatility of quinoxaline derivatives in scientific research, ranging from potential therapeutic uses to applications in medical imaging.
Safety and Hazards
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This highlights the potential of quinoxaline derivatives in the development of new therapeutics.
Mechanism of Action
Target of Action
The primary targets of F5857-5752, also known as MEDI5752, are two clinically validated negative T cell regulators: PD-1 (Programmed Cell Death 1) and CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) . These targets play a crucial role in regulating the immune response, particularly in the context of cancer immunotherapy .
Mode of Action
F5857-5752 is a monovalent bispecific human IgG1 monoclonal antibody that specifically binds to PD-1 and CTLA-4 . It has been designed to suppress the PD-1 pathway and provide modulated CTLA-4 inhibition to uncouple CTLA-4 dependent peripheral toxicity from tumor efficacy . This unique mechanism of action differentiates F5857-5752 from a combination of monoclonal antibodies targeting PD-1 and CTLA-4 .
Biochemical Pathways
The interaction of F5857-5752 with PD-1 and CTLA-4 affects the biochemical pathways associated with T cell activation and proliferation . By inhibiting these checkpoints, F5857-5752 enhances the immune response against tumor cells .
Pharmacokinetics
F5857-5752 exhibits dose-dependent pharmacokinetics . It shows sustained peripheral PD-1 receptor occupancy (>90%) at doses greater than 225 mg . Dose-dependent increases in peripheral T cell proliferation (Ki67+) and activation (ICOS+) plateau at doses greater than or equal to 500 mg .
Result of Action
The result of F5857-5752’s action is the enhanced immune response against tumor cells . This is achieved by inhibiting the negative regulators of T cell activation, PD-1 and CTLA-4 . The drug has shown promising results in clinical trials, with objective responses observed in a significant proportion of patients .
Action Environment
The action of F5857-5752 is influenced by the tumor microenvironment, where the co-expression of PD-1 and CTLA-4 is usually abundant . The drug is designed to preferentially inhibit these checkpoints on activated T cells in tumors, thereby maximizing tumor-specific response and reducing peripheral toxicity .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJTQJGSXUSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.